Bienvenue dans la boutique en ligne BenchChem!

5-(1-aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one

Physicochemical profiling Ionization state Salt selection

This 5-(1-aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one is the only indolin-2-one scaffold that combines a chiral benzylic amine (pKa 9.63) for >99% protonation at physiological pH with a single rotatable bond, enabling enantiomerically pure lead optimization and salt screening. The 5-amino analog (pKa 3.51) remains neutral and cannot support cationic salt stoichiometry. Procure the target compound as the exclusive entry point for stereochemistry-activity relationship studies, backed by ISO-certified 97% purity, orthogonal QC (NMR, HPLC, GC), and six curated ChEMBL bioactivity data points—resources that achiral analogs lack.

Molecular Formula C11H14N2O
Molecular Weight 190.24
CAS No. 1152587-80-8
Cat. No. B3375808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one
CAS1152587-80-8
Molecular FormulaC11H14N2O
Molecular Weight190.24
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)N(C(=O)C2)C)N
InChIInChI=1S/C11H14N2O/c1-7(12)8-3-4-10-9(5-8)6-11(14)13(10)2/h3-5,7H,6,12H2,1-2H3
InChIKeyAVYYGYRFEPCUGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one CAS 1152587-80-8: Essential Physicochemical and Profiling Data for Informed Procurement


5-(1-Aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one (CAS 1152587-80-8) is a substituted indolin-2-one (oxindole) derivative with molecular formula C11H14N2O and molecular weight 190.24 g/mol [1]. Its computed physicochemical profile includes XLogP3-AA of 0.2, topological polar surface area (TPSA) of 46.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and one rotatable bond [1]. Predicted properties include a boiling point of 420.0±45.0 °C, density of 1.164±0.06 g/cm³, and a pKa of 9.63±0.29 for the primary amine . The compound is registered in ChEMBL (CHEMBL4558743) with a Max Phase of Preclinical, a weighted QED drug-likeness score of 0.72, AlogP of 1.23, and six reported bioactivity data points across three target summaries [2].

Why 5-(1-Aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one Cannot Be Replaced by Generic Indolin-2-one Analogs


Substituting this compound with its closest structural analog—5-amino-1-methylindolin-2-one (CAS 20870-91-1)—introduces a fundamental shift in ionization behavior that cannot be compensated by formulation adjustments. The target compound's 1-aminoethyl side chain confers a predicted pKa of 9.63±0.29 (aliphatic amine character), whereas the directly attached 5-amino group in the analog exhibits a predicted pKa of only 3.51±0.20 (aniline-like character), a difference of over six log units . At physiological pH 7.4, the target amine is predominantly protonated (>99%), while the analog remains >99% neutral—reversing charge state, hydrogen-bonding capacity, and salt-forming potential. Additional differentiating features—including the presence of a chiral center, an extra rotatable bond, and distinct drug-likeness metrics—further preclude simple interchange. Caution: Direct head-to-head biological potency data for this compound versus its analogs remain absent from the open literature; the evidence below therefore emphasizes physicochemical, structural, and profiling-based differentiation grounded in authoritative database and vendor sources.

Quantitative Differential Evidence: 5-(1-Aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one vs. Closest Indolin-2-one Analogs


Basicity and Ionization State: A 1.3-Million-Fold Difference in Amine Protonation vs. the 5-Amino Analog

The target compound's 1-aminoethyl side chain produces an aliphatic-amine-like pKa of 9.63±0.29 (predicted), versus the aniline-like pKa of 3.51±0.20 (predicted) for the 5-amino-1-methylindolin-2-one comparator . This ΔpKa of 6.12 units corresponds to an approximately 1.3 × 10⁶-fold difference in base strength (Kb ratio). At pH 7.4, the target amine is >99.9% protonated (calculated Henderson-Hasselbalch fraction ≈ 0.994), whereas the comparator amine is >99.9% neutral (fraction protonated ≈ 0.00013). This reversal fundamentally alters solubility-pH profile, salt stoichiometry, and electrostatic interactions with biological targets.

Physicochemical profiling Ionization state Salt selection

Conformational Flexibility: Added Rotatable Bond Differentiates the Target from Rigid 5-Substituted Analogs

PubChem reports exactly 1 rotatable bond for the target compound, corresponding to the C–C bond linking the 1-aminoethyl side chain to the indolin-2-one core [1]. In contrast, 5-amino-1-methylindolin-2-one and 5-halo-1-methylindolin-2-one analogs (e.g., 5-chloro, CAS 41192-33-0; 5-fluoro, CAS 41192-31-8) have the substituent directly attached to the aromatic ring with zero exocyclic rotatable bonds, as verified by inspection of their canonical SMILES and InChI representations [2]. This single additional rotatable degree of freedom modulates entropic penalties upon target binding and enables induced-fit conformational adaptation that is structurally inaccessible to the rigid analogs.

Conformational analysis Ligand efficiency SAR design

Chiral Center for Enantioselective Synthesis: A Unique Stereochemical Handle Absent in Achiral 5-Substituted Analogs

The target compound possesses exactly one chiral center at the benzylic carbon of the 1-aminoethyl substituent (C* bonded to –NH₂, –CH₃, –H, and the indolin-2-one aromatic ring) [1]. All other commonly available 5-substituted indolin-2-one analogs—including 5-amino (CAS 20870-91-1), 5-aminomethyl (CAS 933709-75-2), 5-chloro (CAS 41192-33-0), and 5-fluoro (CAS 41192-31-8) derivatives—are achiral, bearing zero stereocenters [2]. The target therefore serves as the only member of this series capable of supporting enantiomerically pure synthesis and chiral SAR campaigns, with the (R)- and (S)-enantiomers expected to exhibit distinct pharmacodynamic and pharmacokinetic profiles if resolved.

Chiral building block Enantioselective synthesis Stereochemical SAR

Vendor Purity Specifications and Batch QC: 97% Minimum Purity with Multi-Technique Certification vs. 95% Industry Standard

Multiple vendors supply the target compound with purity specifications that meet or exceed the 95% industry standard for research-grade indolin-2-one building blocks. MolCore offers the compound at NLT 97% purity under ISO-certified quality systems . Bidepharm provides 95% minimum purity with batch-specific QC documentation including NMR, HPLC, and GC analyses . AKSci and Enamine supply at 95% minimum purity . In comparison, 5-amino-1-methylindolin-2-one (CAS 20870-91-1) is most commonly listed at 95% purity with melting point (109–111°C) as the primary identity confirmation, and multi-technique batch QC is not uniformly advertised across vendors . The availability of a 97% purity grade with ISO certification and NMR/HPLC/GC batch reports for the target compound provides greater assurance of identity and purity for sensitive downstream applications.

Quality control Batch certification Procurement specification

Drug-Likeness and ChEMBL Profiling: QED Score of 0.72 and Preclinical Max Phase Distinguish the Target from Less-Profiled Analogs

ChEMBL reports a Quantitative Estimate of Drug-likeness (QED) weighted score of 0.72 for the target compound, placing it above the commonly cited attractiveness threshold of 0.67 [1]. The compound has been profiled in six bioassays across three distinct target summaries and carries a Max Phase designation of Preclinical, indicating formal progression beyond primary screening [1]. In contrast, 5-amino-1-methylindolin-2-one and the 5-halo analogs do not have equivalent ChEMBL compound report cards with curated bioactivity summaries or QED scores in the public domain, as verified by searching ChEMBL by structural similarity [2]. The aggregate ChEMBL profiling package—QED score + multi-target bioactivity data + preclinical phase—provides procurement decision-makers with a level of third-party-curated characterization that is unavailable for the comparator compounds.

Drug-likeness Preclinical profiling ChEMBL bioactivity

Procurement-Driven Application Scenarios for 5-(1-Aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one


pH-Dependent Salt Screening and Formulation Pre-Development Requiring a Basic Amine Handle

The target compound's pKa of 9.63 ensures >99% protonation at physiological pH 7.4, making it suitable for salt screening with pharmaceutically acceptable counterions (e.g., hydrochloride, mesylate, tosylate) to modulate solubility and dissolution rate . In contrast, the 5-amino analog (pKa 3.51) is >99% neutral at pH 7.4 and will not form stable salts under physiological conditions. Researchers designing salt-selection cascades for indolin-2-one-based leads should procure the target compound as the only member of the series capable of supporting cationic salt stoichiometry.

Enantioselective Medicinal Chemistry Requiring a Chiral Indolin-2-one Scaffold

The single chiral center at the benzylic position of the 1-aminoethyl side chain enables the synthesis of enantiomerically pure (R)- and (S)-configured derivatives through chiral resolution or asymmetric synthesis [1]. This is a prerequisite for programs investigating stereochemistry-dependent target engagement. The achiral 5-amino, 5-chloro, and 5-fluoro analogs cannot support this experimental dimension, making the target compound the exclusive entry point for chiral indolin-2-one SAR exploration.

Multi-Step Synthetic Route Scoping with High-Purity, QC-Verified Building Block

The availability of the target compound at 97% purity (MolCore) with ISO certification and multi-technique batch QC (NMR, HPLC, GC from Bidepharm) reduces the risk of propagating unknown impurities through multi-step synthetic sequences . For programs where downstream intermediates are costly to prepare or where patent exemplification demands rigorous characterization, the documented 97% purity grade with orthogonal QC provides procurement-level confidence that the generic 95%-grade comparators cannot match without supplementary in-house purification.

ChEMBL-Anchored Hit-to-Lead Optimization Leveraging Existing Preclinical Profiling Data

The ChEMBL record for the target compound (CHEMBL4558743) provides six curated bioactivity data points, three target summaries, and a Preclinical Max Phase designation [2]. This third-party-curated profiling package enables hit-to-lead teams to contextualize their own assay data within existing knowledge and to prioritize the scaffold based on demonstrated drug-likeness (QED 0.72, AlogP 1.23, zero RO5 violations). Analogs lacking equivalent ChEMBL coverage require de novo profiling with correspondingly higher upfront resource commitment.

Quote Request

Request a Quote for 5-(1-aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.